4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline
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Overview
Description
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline is a synthetic organic compound that features a quinazoline core substituted with a tert-butylphenoxy group and a trifluoromethyl group
Mechanism of Action
Target of Action
The primary targets of 4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play a crucial role in the regulation of dopamine, making them promising targets for the treatment of Parkinson’s disease (PD) .
Mode of Action
This compound acts as an antagonist at the H3R and an inhibitor of MAO B . This dual action could have positive effects on dopamine regulation . The compound shows good affinities with Ki values below 400 nM for hH3R and potent inhibitory activity for hMAO B with IC50 values below 50 nM .
Biochemical Pathways
The compound’s action on H3R and MAO B affects the dopamine regulation pathway . By inhibiting MAO B, the compound prevents the breakdown of dopamine, thereby increasing its availability. Simultaneously, by antagonizing H3R, it can enhance the release of dopamine .
Result of Action
The compound’s dual action on H3R and MAO B leads to increased dopamine availability, which could potentially alleviate the symptoms of PD . No neuroprotective effect was observed for the compound in hydrogen peroxide-treated neuroblastoma sh-sy5y cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions.
Attachment of the Tert-butylphenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazoline core with 4-tert-butylphenol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide under strong oxidizing conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline has several scientific research applications:
Pharmaceuticals: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving quinazoline derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(4-Tert-butylphenoxy)quinazoline: Lacks the trifluoromethyl group, which may result in different biological activity and properties.
2-(Trifluoromethyl)quinazoline: Lacks the tert-butylphenoxy group, which can affect its solubility and interaction with biological targets.
Uniqueness
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline is unique due to the presence of both the trifluoromethyl and tert-butylphenoxy groups, which confer distinct physicochemical properties and potential biological activities. The combination of these groups can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-2-(trifluoromethyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-18(2,3)12-8-10-13(11-9-12)25-16-14-6-4-5-7-15(14)23-17(24-16)19(20,21)22/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFLERUWJKLARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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